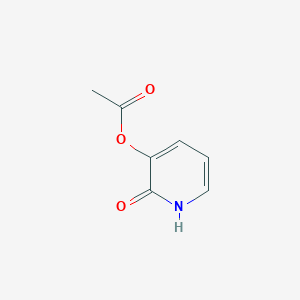
3-Acetoxy-2-pyridone
Overview
Description
3-Acetoxy-2-pyridone is a chemical compound with the molecular formula C7H7NO3 . It has an average mass of 153.135 Da and a monoisotopic mass of 153.042587 Da .
Synthesis Analysis
Recent advances in the synthesis of 2-pyridones, which include 3-Acetoxy-2-pyridone, have been reported. These methods are classified into three categories: reactions based on pyridine rings, cyclization, and cycloaddition reactions . For instance, the cyclization reaction in forming 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides .Molecular Structure Analysis
The molecular structure of 3-Acetoxy-2-pyridone consists of 7 carbon atoms, 7 hydrogen atoms, and 3 oxygen atoms . The compound is achiral, meaning it does not exhibit optical activity .Chemical Reactions Analysis
The synthesis of 2-pyridones, including 3-Acetoxy-2-pyridone, involves various transformations such as cyclization, cycloaddition, metal-catalyzed annulation, and ring rearrangement reactions . For example, the cyclization reaction in forming 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides .Physical And Chemical Properties Analysis
3-Acetoxy-2-pyridone has a molecular formula of C7H7NO3 and a molecular weight of 153.14 . More detailed physical and chemical properties were not found in the retrieved sources.Scientific Research Applications
Antitumor Potential
3-Acetoxy-2-pyridone and its derivatives show promising antitumor properties. Hwang and Driscoll (1979) discovered that 3-acetoxy-2-pyridone had reproducible activity against murine P-388 lymphocytic leukemia. Further structural analysis revealed that two oxygen-containing functional groups are essential for activity, and compounds with carbamate or acyloxy groups in the 3-position exhibited the most significant antitumor potential (Hwang & Driscoll, 1979). This finding was extended to isosteric analogs of 3-hydroxy-4-pyridone, showing that substitution of amino groups could retain antitumor activity (Hwang, Proctor, & Driscoll, 1980).
Antibacterial and Antimalarial Applications
4-Hydroxy-2-pyridone alkaloids, including those derived from 3-acetoxy-2-pyridone, have shown antibacterial and antimalarial activities. Bao et al. (2018) found that these compounds, isolated from a deep-sea-derived fungus, exhibited moderate to significant antibacterial activity against Mycobacterium smegmatis and Staphylococcus aureus. One compound demonstrated cytotoxicity against human osteosarcoma cell lines (Bao et al., 2018). Bueno et al. (2011) reported that 4-pyridones, a novel class of plasmodial mitochondrial electron transport chain inhibitors, showed high antimalarial potency (Bueno et al., 2011).
Synthesis of Heterocyclic Compounds
3-Acetoxy-2-pyridone derivatives play a critical role in the synthesis of various heterocyclic compounds. Miura, Hirano, and Hazra (2020) developed a Rh(III)-catalyzed C-H acetoxylation of 2-pyridones with phenyliodine(III) diacetate, which is crucial in pharmaceutical and medicinal chemistry (Miura, Hirano, & Hazra, 2020). Also, Purkayastha, Bhat, Ila, and Junjappa (1995) synthesized 4-alkoxy-3-cyano-2(1H)-pyridones and related compounds from acylketene O,S-acetals, contributing to diverse applications in chemical synthesis (Purkayastha et al., 1995).
Potential in Treating Tuberculosis
Manjunatha et al. (2015) discovered that 4-hydroxy-2-pyridones, direct inhibitors of the mycobacterial protein InhA, are effective against multidrug-resistant Mycobacterium tuberculosis. This finding underscores the potential of these compounds in addressing the global challenge of drug-resistant tuberculosis (Manjunatha et al., 2015).
Safety And Hazards
3-Acetoxy-2-pyridone is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), skin sensitization (Category 1), and eye irritation (Category 2). It may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
The synthesis of 2-pyridones, including 3-Acetoxy-2-pyridone, promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications . The development of novel approaches in synthetic organic chemistry, green chemistry, coordination chemistry, chemistry of materials, photochemistry, and chemosensors are areas of ongoing research .
properties
IUPAC Name |
(2-oxo-1H-pyridin-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5(9)11-6-3-2-4-8-7(6)10/h2-4H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXFMBRAPTYFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210187 | |
| Record name | 3-Acetoxy-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2-pyridone | |
CAS RN |
61296-14-8 | |
| Record name | 3-(Acetyloxy)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61296-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetoxy-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061296148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC169962 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC109884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetoxy-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-2-oxo-3-pyridyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETOXY-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SA98HU0QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



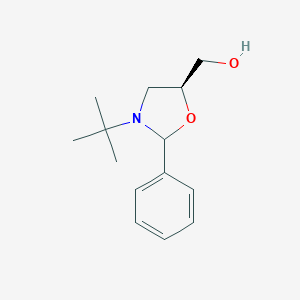
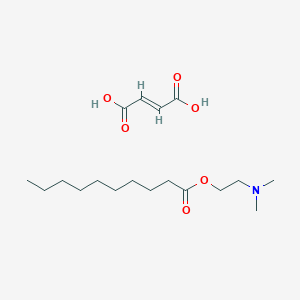
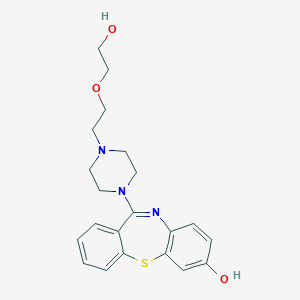
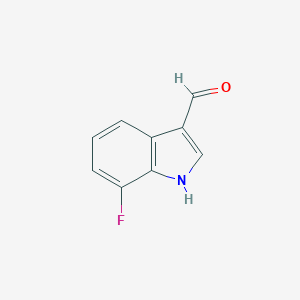
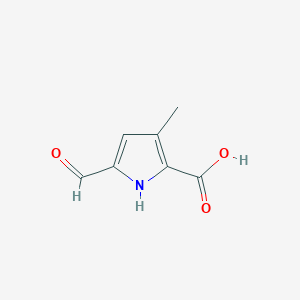
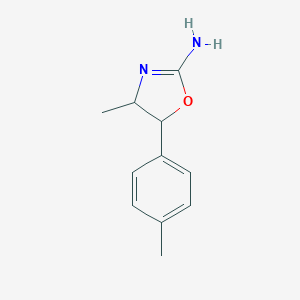
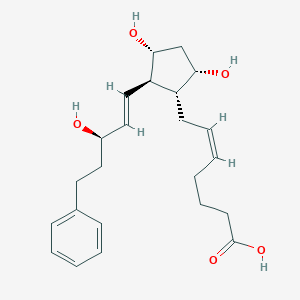
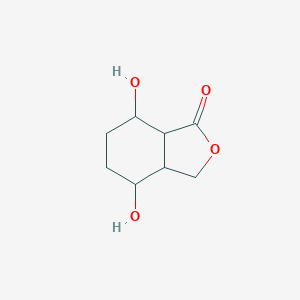
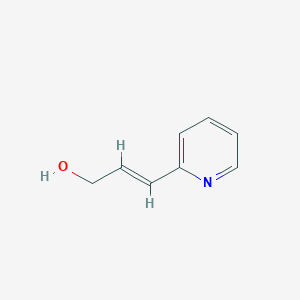
![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)
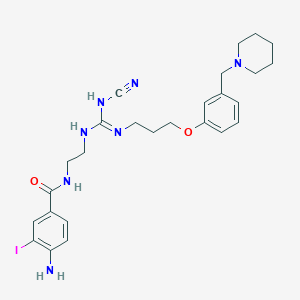
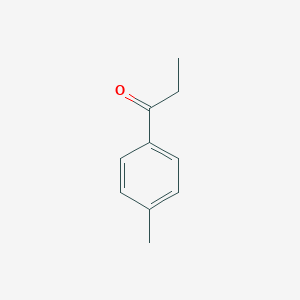
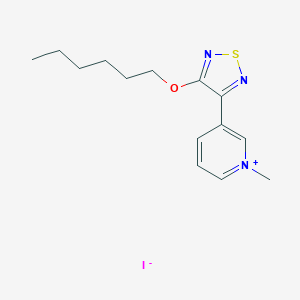
![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)